4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 896018-26-1
VCID: VC4663080
InChI: InChI=1S/C18H14FN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-10-7-13(23)14(8-26-10)27-16(25)11-5-3-4-6-12(11)19/h3-8H,2,9H2,1H3,(H,20,21,24)
SMILES: CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F
Molecular Formula: C18H14FN3O5S2
Molecular Weight: 435.44

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate

CAS No.: 896018-26-1

Cat. No.: VC4663080

Molecular Formula: C18H14FN3O5S2

Molecular Weight: 435.44

* For research use only. Not for human or veterinary use.

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate - 896018-26-1

Specification

CAS No. 896018-26-1
Molecular Formula C18H14FN3O5S2
Molecular Weight 435.44
IUPAC Name [4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-fluorobenzoate
Standard InChI InChI=1S/C18H14FN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-10-7-13(23)14(8-26-10)27-16(25)11-5-3-4-6-12(11)19/h3-8H,2,9H2,1H3,(H,20,21,24)
Standard InChI Key LFXDFYBVVJEKBP-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F

Introduction

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its intricate structure and potential biological activities. This compound belongs to the category of heterocyclic organic compounds, featuring a pyran ring, a thiadiazole moiety, and a carboxylate functionality, which are known for their diverse pharmacological properties.

Synthesis and Characterization

The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. Each step requires precise control over reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of intermediates and the final product.

Biological Activities and Potential Applications

While specific biological activities of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-fluorobenzoate are not extensively documented, compounds with similar structures, such as those featuring thiadiazole and pyran rings, have shown promise in antimicrobial and anticancer research. The presence of the propionamido group on the thiadiazole ring may enhance its interaction with biological targets, contributing to potential therapeutic applications.

Stability and Solubility

PropertyValue
StabilityStable under standard conditions
SolubilityModerate in organic solvents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator